molecular formula C21H27N3O4S B2973159 2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide CAS No. 1251595-26-2

2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2973159
M. Wt: 417.52
InChI Key: PRPZUORVUBGOJF-UHFFFAOYSA-N
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Description

The compound “2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you’re asking about likely has a more complex structure due to the additional functional groups attached to the piperidine ring.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide” can undergo would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Piperidine itself is a colorless liquid with an objectionable odor . Boronic acids and their esters, which may be relevant given the structure of your compound, are only marginally stable in water .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Compounds containing the sulfamoyl and piperidine functionalities, similar to the one , have been synthesized and evaluated for their antibacterial properties. For instance, derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine groups have shown valuable antibacterial effects, demonstrating the potential use of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Catalytic and Biological Applications

  • The synthesis of tosylated 4-aminopyridine and its complexation with metal ions like Ni(II) and Fe(II) suggest that sulfonylated compounds could have applications in catalysis and pharmaceutical industries, due to their potential in increasing the biological and catalytic potential of ligands (Orie et al., 2021).

Material Science and Polymer Research

  • Novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, based on aromatic diamines, were synthesized for their application in removing heavy metal ions like Co(II) and Ni(II) from aqueous solutions. These polymers' solubility in various solvents and thermal stability highlight their potential in environmental remediation and material science applications (Mansoori & Ghanbari, 2015).

Synthesis and Chemical Properties

  • Research on the synthesis of stabilized sulfonium ylides from compounds containing reactive methylene groups, including sulfoxides, underlines the broad chemical applicability of these compounds in synthesizing ylides, which are useful in organic synthesis and potentially pharmaceutical applications (Cook & Moffatt, 1968).

Photophysical Properties

  • Iridium(III) complexes with sulfonyl-substituted cyclometallating ligands were studied for their potential as emitters in light-emitting electrochemical cells (LECs). The research explored how the sulfonyl group's placement affects emission properties, suggesting applications in designing light-emitting materials with specific color outputs (Ertl et al., 2015).

Future Directions

Piperidines and their derivatives continue to be an active area of research in the pharmaceutical industry, with many potential applications in drug design . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating the biological activity of new piperidine derivatives.

properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-10-14-24(15-11-17)29(27,28)19-8-5-13-23(21(19)26)16-20(25)22-12-9-18-6-3-2-4-7-18/h2-8,13,17H,9-12,14-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPZUORVUBGOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide

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